2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol
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Overview
Description
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol is a complex organic compound that features a unique combination of halogenated phenyl groups, benzooxazole, and methoxyphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-5-iodophenylamine with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and methoxy groups.
Reduction: Reduction reactions can target the halogenated phenyl groups, potentially leading to dehalogenation.
Substitution: Electrophilic aromatic substitution reactions are common, especially at the benzooxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-iodophenylamine
- 2-Hydroxy-3-methoxybenzaldehyde
- Benzooxazole derivatives
Uniqueness
What sets 2-[(E)-{[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxyphenol apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C21H14ClIN2O3 |
---|---|
Molecular Weight |
504.7g/mol |
IUPAC Name |
2-[[2-(2-chloro-5-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-6-methoxyphenol |
InChI |
InChI=1S/C21H14ClIN2O3/c1-27-19-4-2-3-12(20(19)26)11-24-14-6-8-18-17(10-14)25-21(28-18)15-9-13(23)5-7-16(15)22/h2-11,26H,1H3 |
InChI Key |
KVCHMSCGXIOFED-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)I)Cl |
Origin of Product |
United States |
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